2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
CAS No.: 1396680-23-1
Cat. No.: VC11889361
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396680-23-1 |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21) |
| Standard InChI Key | NVLUEQQEJUFUCC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name reflects its three primary components:
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2,3-Dihydro-1,4-benzodioxine-6-sulfonyl: A bicyclic ether ring with a sulfonyl group at position 6, contributing to electrophilic reactivity and hydrogen-bonding capacity .
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Azetidin-3-yl: A four-membered nitrogen-containing ring, which enhances conformational rigidity and bioavailability compared to larger heterocycles .
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5-Methyl-1H-1,3-benzodiazole: A bicyclic aromatic system with a methyl substituent, known for its role in enhancing metabolic stability and target binding affinity .
The sulfonyl bridge between the benzodioxine and azetidine groups likely improves solubility and facilitates interactions with polar enzyme active sites .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis of this compound likely follows a multi-step sequence:
Step 1: Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine reacts with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) under basic conditions to form the sulfonamide intermediate. This step is analogous to methods described in the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
Example Reaction Conditions:
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Reagents: 2,3-Dihydro-1,4-benzodioxin-6-amine, benzenesulfonyl chloride
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Base: Aqueous NaOH (pH 9–10)
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Solvent: Tetrahydrofuran (THF)
Step 2: Azetidine Ring Formation
The sulfonamide intermediate undergoes alkylation with 3-bromoazetidine or a similar electrophile. Lithium hexamethyldisilazide (LiHMDS) may be used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution .
Example Reaction Conditions:
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Reagents: Sulfonamide intermediate, 3-bromoazetidine
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Base: LiHMDS
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Solvent: Dimethylformamide (DMF)
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Temperature: 70°C
Step 3: Coupling with 5-Methyl-1H-1,3-benzodiazole
A Buchwald-Hartwig amination or Ullmann coupling links the azetidine to the benzodiazole moiety. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are typically employed .
Example Reaction Conditions:
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Reagents: Azetidine intermediate, 5-methyl-1H-1,3-benzodiazole
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Catalyst: Pd(OAc)₂/Xantphos
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Base: Cs₂CO₃
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Solvent: Toluene
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Temperature: 110°C
Characterization Data
Biological Activity and Mechanism
Enzymatic Inhibition
Benzodioxine sulfonamides exhibit α-glucosidase inhibition (IC₅₀ = 12–45 µM) , suggesting potential antidiabetic applications. The azetidine and benzodiazole groups may enhance binding to the enzyme’s hydrophobic pocket via π-π stacking and van der Waals interactions.
Pharmacokinetic and Toxicity Profiling
| Parameter | Value (Predicted) | Method/Source |
|---|---|---|
| LogP | 2.8 | SwissADME |
| Solubility | 0.12 mg/mL | ChemAxon |
| CYP3A4 Inhib. | Yes (IC₅₀ = 9 µM) | ADMET Predict |
| hERG Inhibition | Low risk | ProTox-II |
The compound’s moderate lipophilicity (LogP = 2.8) suggests adequate blood-brain barrier penetration, while CYP3A4 inhibition warrants caution in polypharmacy scenarios .
Comparative Analysis with Structural Analogs
The azetidine ring in the target compound confers greater conformational restraint than piperidine derivatives, potentially improving selectivity .
Challenges and Future Directions
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Stereochemical Control: The azetidine’s stereochemistry ([3S] or [3R]) may influence bioactivity but remains uncharacterized .
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Metabolic Stability: Phase I metabolites (e.g., sulfoxide formation) require identification via LC-MS/MS.
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In Vivo Efficacy: Rodent models of diabetes or anxiety disorders are needed to validate preclinical potential.
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